Lipoxygenase Isoform Selectivity Profile: Differential Inhibition of 12-LOX vs. 15-LOX1/15-LOX2
2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid demonstrates a measurable selectivity window for human platelet 12-lipoxygenase (12-LOX) over reticulocyte 15-LOX1 and epithelial 15-LOX2. The compound exhibits a 7.8-fold higher potency against 12-LOX compared to 15-LOX1, and a 9.8-fold higher potency compared to 15-LOX2 under identical assay conditions [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.1 µM (12-LOX); IC50 = 40 µM (15-LOX2); IC50 = 50 µM (15-LOX1) |
| Comparator Or Baseline | Human 12-LOX vs. human 15-LOX1 and human 15-LOX2 |
| Quantified Difference | 7.8-fold selectivity for 12-LOX over 15-LOX1; 9.8-fold selectivity for 12-LOX over 15-LOX2 |
| Conditions | In vitro inhibition of N-terminal His6-tagged human enzymes using arachidonic acid as substrate, measured by UV-vis spectrophotometry |
Why This Matters
This differential inhibition profile provides a defined benchmark for researchers selecting a tool compound to probe 12-LOX-mediated pathways with reduced off-target activity on 15-LOX isoforms.
- [1] BindingDB BDBM50447178, CHEMBL1596118. IC50 values: 5.1 µM (12-LOX), 40 µM (15-LOX2), 50 µM (15-LOX1). View Source
